molecular formula C11H17N3O2 B2490056 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one CAS No. 2199526-57-1

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one

Cat. No. B2490056
CAS RN: 2199526-57-1
M. Wt: 223.276
InChI Key: MKRNVOFLQJQWQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar dihydropyrimidinone compounds involves multi-component reactions, often catalyzed by acids or bases, and employing starting materials like aldehydes, β-keto esters, and urea or thiourea. A notable method includes the reaction of aldehydes with methyl acetoacetate and urea using H3BO3 as a catalyst under microwave irradiation, showcasing a general approach to synthesizing 3,4-dihydropyrimidin-2(1H)-ones (Guo & Shun, 2004). Such methods are pivotal for constructing the dihydropyrimidinone core present in our compound of interest.

Molecular Structure Analysis

The molecular structure of dihydropyrimidinones reveals a planar pyrimidine unit, indicative of significant electronic structure polarization. Intramolecular hydrogen bonding is common, stabilizing the molecule's conformation. The crystal structure analysis of similar compounds has provided insight into their three-dimensional arrangement and intermolecular interactions, highlighting the presence of a boat conformation in the pyrimidine ring (Yépes et al., 2012).

Chemical Reactions and Properties

Dihydropyrimidinones participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are essential for modifying the dihydropyrimidinone core or introducing new functional groups, thereby altering the compound's chemical properties. The reactivity of these compounds can be attributed to the pyrimidine ring's electrophilic nature, facilitating interactions with nucleophiles (Gazizov et al., 2015).

Physical Properties Analysis

The physical properties of dihydropyrimidinones, including melting points, solubility, and crystal structure, are closely linked to their molecular structure. The planarity of the pyrimidine ring and the presence of substituents significantly influence these properties. Studies on similar compounds have shown that they can form stable crystalline structures, with specific configurations leading to distinct physical property profiles (Peng et al., 2015).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on dihydropyrimidinone and dihydropyrimidine derivatives, which are structurally related to 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one, indicates broad biological activities. These compounds have been investigated for their antibacterial, antiviral, and anticancer properties. Synthesized derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as potent antifungal activity against species like Aspergillus fumigates and Aspergillus niger (Sahar B. Al-Juboori, 2020).

Anti-inflammatory and Analgesic Activity

Compounds synthesized from furochromone pyrimidine derivatives, related in structure to the compound , have been evaluated for their anti-inflammatory and analgesic activities. Some of these synthesized compounds exhibited promising activities, demonstrating the chemical class's potential for developing new therapeutic agents (A. Abu‐Hashem & M. Youssef, 2011).

Antitumor Agents

Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, structurally similar to 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one, have been synthesized and tested for their antitumor activity. Many of these compounds displayed potent anticancer activity against various human cancer cell lines, comparable to known anticancer drugs, highlighting their potential as antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

DNA Binding Properties

Investigations into the DNA binding properties of dihydropyrimidinones derivatives, closely related to the compound of interest, have revealed their potential as antitumor agents. These studies showed that such compounds could intercalate with DNA, blocking DNA transcription and replication, which is crucial for developing new antitumor drugs (Gongke Wang et al., 2013).

Future Directions

The future directions for research on “3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.

Mechanism of Action

properties

IUPAC Name

3-methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-5-3-4-9(13)7-16-10-6-11(15)14(2)8-12-10/h6,8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNVOFLQJQWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=CC(=O)N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one

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